![molecular formula C23H17ClN2O B15154333 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is a complex organic compound that features a bis(indolyl)methane structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure includes two indole moieties attached to a central carbon, which is also bonded to a chlorophenol group. This unique arrangement imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol typically involves the alkylation of indoles with chlorophenol derivatives. One common method employs lithium tert-butoxide (LiOtBu) as a base to promote the alkylation reaction under air . This method is advantageous due to its metal catalyst-free nature and the use of unactivated aliphatic alcohols as alkylating agents. The reaction conditions generally involve moderate temperatures and the presence of oxygen, which acts as an oxidant.
Industrial Production Methods
Industrial production of bis(indolyl)methane derivatives, including this compound, often utilizes scalable and environmentally friendly processes. These methods may involve the use of green solvents and catalysts to minimize environmental impact. For example, the use of ethanol as a solvent and α-chymotrypsin as a biocatalyst has been reported to yield high purity products with good efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can target the chlorophenol group, converting it to a phenol.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonyl chlorides for sulfonation.
Major Products
The major products formed from these reactions include various substituted indoles, phenols, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Another bis(indolyl)methane derivative with similar biological activities but lacking the chlorophenol group.
Indole-3-carbinol: A simpler indole derivative with significant anti-cancer properties.
Bis(indolyl)methanes with different substituents: Variations in the substituents on the indole rings or the central carbon can lead to differences in biological activity and chemical reactivity.
Uniqueness
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other bis(indolyl)methane derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C23H17ClN2O |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H17ClN2O/c24-20-10-9-14(27)11-17(20)23(18-12-25-21-7-3-1-5-15(18)21)19-13-26-22-8-4-2-6-16(19)22/h1-13,23,25-27H |
InChI Key |
JIUAOHTYXJINSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)O)Cl)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


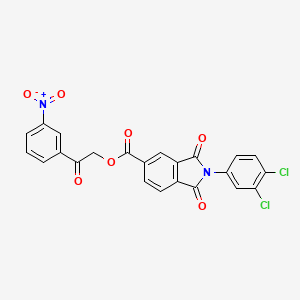
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)

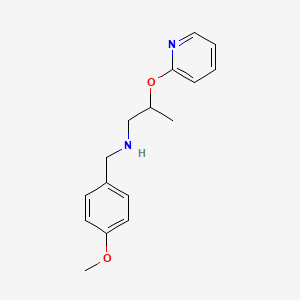
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
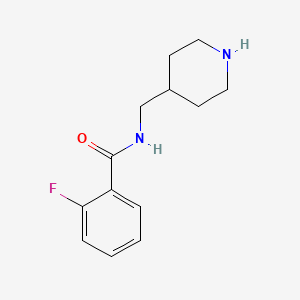
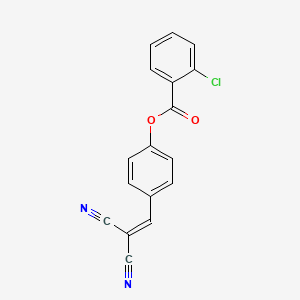

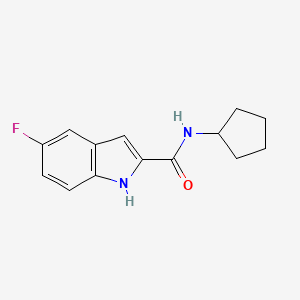
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)

![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B15154326.png)
![Ethyl 5-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154330.png)
![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
